- Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: A combined enzyme/model study of thiol dioxygenases, Journal of the American Chemical Society, 2018, 140(44), 14807-14822

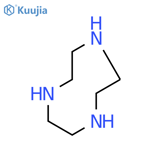

Cas no 96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane)

96556-05-7 structure

商品名:1,4,7-Trimethyl-1,4,7-triazonane

1,4,7-Trimethyl-1,4,7-triazonane 化学的及び物理的性質

名前と識別子

-

- 1,4,7-Trimethyl-1,4,7-triazonane

- 1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3)

- 1,4,7-Trimethyl-1,4,7-triazacyclononane

- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (stabilized with NaHCO3)

- Octahydro-1,4,7-Trimethyl-1H-1,4,7-Triazonine

- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (ACI)

- N,N′,N′′-Trimethyl-1,4,7-triazacyclononane

- TMTAN

-

- MDL: MFCD00012359

- インチ: 1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3

- InChIKey: WLDGDTPNAKWAIR-UHFFFAOYSA-N

- ほほえんだ: N1(CCN(C)CCN(C)CC1)C

計算された属性

- せいみつぶんしりょう: 171.17400

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 91.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: ダークブラウン透明液体

- 密度みつど: 0.884 g/mL at 25 °C(lit.)

- ふってん: 208 ºC

- フラッシュポイント: 華氏温度:152.6°f

摂氏度:67°c - 屈折率: n20/D 1.473(lit.)

- PSA: 9.72000

- LogP: -0.39090

- かんど: moisture sensitive

- ようかいせい: 未確定

1,4,7-Trimethyl-1,4,7-triazonane セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H227-H314

- 警告文: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- 危険物輸送番号:UN 3267 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S45-S36-S37-S39

- 福カードFコード:10-34

-

危険物標識:

- 危険レベル:8

- ちょぞうじょうけん:0-10°C

- リスク用語:R34

- 包装グループ:II

- 包装等級:III

1,4,7-Trimethyl-1,4,7-triazonane 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,4,7-Trimethyl-1,4,7-triazonane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A418725-25g |

1,4,7-Trimethyl-1,4,7-triazonane |

96556-05-7 | 97% (stabilized with NaHCO3) | 25g |

$24.0 | 2025-02-20 | |

| TRC | T798193-500mg |

1,4,7-Trimethyl-1,4,7-triazacyclononane |

96556-05-7 | 500mg |

$ 81.00 | 2023-09-05 | ||

| Apollo Scientific | OR943247-100g |

1,4,7-Trimethyl-1,4,7-triazacyclononane |

96556-05-7 | 98% | 100g |

£380.00 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-25g |

1,4,7-Trimethyl-1,4,7-triazonane |

96556-05-7 | 95% | 25g |

¥161.0 | 2024-07-15 | |

| Apollo Scientific | OR943247-1g |

1,4,7-Trimethyl-1,4,7-triazacyclononane |

96556-05-7 | 95% | 1g |

£130.00 | 2022-02-24 | |

| eNovation Chemicals LLC | D660655-10g |

1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE |

96556-05-7 | 95% | 10g |

$300 | 2024-06-05 | |

| abcr | AB123784-10 g |

1,4,7-Trimethyl-1,4,7-triazacyclononane, 95%; . |

96556-05-7 | 95% | 10g |

€113.40 | 2023-01-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-5g |

1,4,7-Trimethyl-1,4,7-triazonane |

96556-05-7 | 95% | 5g |

¥34.0 | 2024-07-15 | |

| Ambeed | A418725-1g |

1,4,7-Trimethyl-1,4,7-triazonane |

96556-05-7 | 97% (stabilized with NaHCO3) | 1g |

$9.0 | 2025-02-20 | |

| Chemenu | CM121869-25g |

1,4,7-Trimethyl-1,4,7-triazacyclononane |

96556-05-7 | 95% | 25g |

$243 | 2021-08-06 |

1,4,7-Trimethyl-1,4,7-triazonane 合成方法

合成方法 1

はんのうじょうけん

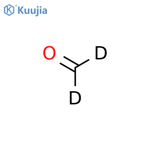

1.1 Reagents: Formic-d acid-d Solvents: Water-d2 ; 25 h, reflux; reflux → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Formic acid

1.4 Solvents: Hexane

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Formic acid

1.4 Solvents: Hexane

リファレンス

- Synthesis of 1,4,7-triazacyclononane derivatives, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 16 h, reflux

リファレンス

- Well-Defined Iron Complexes as Efficient Catalysts for "Green" Atom-Transfer Radical Polymerization of Styrene, Methyl Methacrylate, and Butyl Acrylate with Low Catalyst Loadings and Catalyst Recycling, Chemistry - A European Journal, 2014, 20(19), 5802-5814

合成方法 4

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 6 h, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C

1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt

1.5 Solvents: Chloroform ; 5 - 10 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C

1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt

1.5 Solvents: Chloroform ; 5 - 10 min, rt

リファレンス

- Manganese Triazacyclononane Oxidation Catalysts Grafted under Reaction Conditions on Solid Cocatalytic Supports, Journal of the American Chemical Society, 2011, 133(46), 18684-18695

合成方法 5

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 6 h, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt

リファレンス

- Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes, Applied Catalysis, 2016, 511, 78-86

合成方法 6

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 15 min, 140 °C; 6 h, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C

1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C

1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min

リファレンス

- Improved synthesis of 1,4,7-trizacyclononane, India, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 5 - 6 h, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt

リファレンス

- A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditions, Chemical Communications (Cambridge, 2010, 46(10), 1640-1642

合成方法 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 3 h, 95 - 100 °C; 100 °C → 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13

リファレンス

- Method for preparing ligand for catalyst for bleaching paper pulp and fabric, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 10 min, 180 °C; 180 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12

リファレンス

- Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxide, Coloration Technology, 2012, 128(5), 410-415

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

リファレンス

- Non-redox metal ions accelerated oxygen atom transfer by Mn-Me3tacn complex with H2O2 as oxygen resource, Molecular Catalysis, 2018, 448, 46-52

合成方法 11

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 20 min, rt → 200 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C

リファレンス

- Method for preparing 1,4,7-trimethyl-1,4,7-triazacyclononane useful for producing a ligand of low-temperature bleaching catalyst, China, , ,

1,4,7-Trimethyl-1,4,7-triazonane Raw materials

- Formaldehyde-d2 (~20% in D2O)

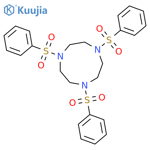

- 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(phenylsulfonyl)-

- 1,4,7-Triazonane

- 1,4,7-Tritosyl-1,4,7-triazonane

1,4,7-Trimethyl-1,4,7-triazonane Preparation Products

1,4,7-Trimethyl-1,4,7-triazonane 関連文献

-

Ian A. Gass,Constantinos J. Milios,Anna Collins,Fraser J. White,Laura Budd,Simon Parsons,Mark Murrie,Spyros P. Perlepes,Euan K. Brechin Dalton Trans. 2008 2043

-

2. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187

-

3. Co-ordination chemistry of 1,4,7-triazacyclononane (L) and its N-methylated derivative (L′) with silver(I) and mercury(II). The crystal structures of [AgL′2]PF6 and [AgL′(SCN)]Claudia Stockheim,Karl Wieghardt,Bernhard Nuber,Johannes Weiss,Ulrich Fl?urke,Hans-Jürgen Haupt J. Chem. Soc. Dalton Trans. 1991 1487

-

Gennadiy Ilyashenko,Giorgio De Faveri,Shirin Masoudi,Rawan Al-Safadi,Michael Watkinson Org. Biomol. Chem. 2013 11 1942

-

5. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187

96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane) 関連製品

- 4097-89-6(Tris(2-aminoethyl)amine)

- 142-25-6(N,N,N'-Trimethylethylenediamine)

- 5308-25-8(1-Ethylpiperazine)

- 934-98-5(2-(4-methylpiperazin-1-yl)ethan-1-amine)

- 6531-38-0(1,4-Piperazinediethylamine)

- 3030-47-5(1,1,4,7,7-Pentamethyldiethylenetriamine)

- 108-00-9(N,N-Dimethylethylenediamine)

- 109-01-3(1-Methylpiperazine)

- 2580233-27-6({8-oxa-1-azaspiro4.5decan-3-yl}methanamine)

- 836662-18-1(2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:96556-05-7)1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:96556-05-7)1,4,7-Trimethyl-1,4,7-triazonane

清らかである:99%/99%/99%

はかる:100g/250g/500g

価格 ($):169.0/253.0/476.0